1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Antitubercular SAR Triazole

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 916151-02-5) is a 1,2,3-triazole derivative bearing a 2,5-dimethoxyphenyl substituent at N1 and a formyl group at C4. This compound serves as a versatile synthetic intermediate, notably for the preparation of 4-difluoromethyl analogs via reaction with DAST.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 916151-02-5
Cat. No. B12873327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS916151-02-5
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)N2C=C(N=N2)C=O
InChIInChI=1S/C11H11N3O3/c1-16-9-3-4-11(17-2)10(5-9)14-6-8(7-15)12-13-14/h3-7H,1-2H3
InChIKeyYZFKWAFEOTYBIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 916151-02-5): Compound Overview and Procurement Baseline


1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 916151-02-5) is a 1,2,3-triazole derivative bearing a 2,5-dimethoxyphenyl substituent at N1 and a formyl group at C4 [1]. This compound serves as a versatile synthetic intermediate, notably for the preparation of 4-difluoromethyl analogs via reaction with DAST [1]. The compound has been explicitly characterized in the peer-reviewed literature, with confirmed molecular weight (233.23 g/mol) and calculated logP of 1.1 [1].

Why 1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde Cannot Be Substituted by Generic Triazole Analogs


Substituting 1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde with a generic triazole analog—such as a simple 1-aryl-1,2,3-triazole lacking the aldehyde handle or with a different substitution pattern—would compromise both synthetic utility and biological activity profiles. The aldehyde moiety at C4 is essential for downstream derivatization (e.g., fluorination to difluoromethyl analogs) [1], while the specific 2,5-dimethoxy substitution on the phenyl ring directly influences anti-tubercular potency and molecular planarity [2][3]. These structural determinants create a non-interchangeable compound profile that necessitates precise procurement rather than generic substitution.

Quantitative Differentiation Evidence for 1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde vs. Closest Analogs


Anti-Tubercular Potency: MIC of 2.5 μg/mL Against M. tuberculosis H37Rv vs. Less Active Analogs

In a standardized in vitro assay against Mycobacterium tuberculosis H37Rv (ATCC 27294), 1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde (designated 3a) exhibited an MIC of 2.5 μg/mL [1]. This value is equivalent to the most potent compound in the series (3k) and is comparable to some clinically used anti-tubercular agents [1]. In contrast, other N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes (e.g., 3b–3j, 3l) showed higher MIC values (weaker activity) in the same assay [1].

Antitubercular SAR Triazole

Synthetic Efficiency: 98% Yield in Fluorination to the 4-Difluoromethyl Analog vs. Typical Heterogeneous Yields

The target compound undergoes fluorination with diethylaminosulfur trifluoride (DAST) in dichloromethane over 24 hours to yield 1-(2,5-dimethoxyphenyl)-4-difluoromethyl-1H-1,2,3-triazole in 98% yield [1]. This is a near-quantitative transformation. For context, fluorination of aldehydes with DAST typically proceeds with variable yields (often 60–90% depending on substrate electronics and sterics), and the 98% yield here represents an exceptionally efficient conversion for this specific scaffold .

Fluorination Synthetic Methodology DAST

Lipophilicity Control: Calculated logP = 1.1 Enables Favorable Physicochemical Profile vs. Higher logP Difluoromethyl Analog

The calculated octanol-water partition coefficient (logP) for the target compound is 1.1 [1]. In contrast, the 4-difluoromethyl derivative (a direct downstream analog) exhibits a significantly higher logP of 2.06 [2]. A logP of 1.1 places the compound in an optimal range for oral bioavailability (Lipinski rule of 5: logP < 5) and suggests better aqueous solubility than the difluoromethyl analog.

Lipophilicity ADME Physicochemical Properties

Structural Determinant of Biological Activity: Ortho/Meta-Dimethoxy Substitution Drives Non-Planar Conformation Correlated with Anti-TB Activity

X-ray crystallographic analysis of the 4-difluoromethyl derivative (synthesized from the target aldehyde) reveals that the 2,5-dimethoxyphenyl group induces a 45.27° dihedral angle between the triazole and aryl rings [1]. In contrast, the 4-methylphenyl analog (compound 3k) adopts a more planar conformation [1][2]. The SAR study explicitly links the ortho/meta-dimethoxy substitution pattern—and the resulting non-planarity—to enhanced anti-tubercular activity compared to para-substituted or unsubstituted phenyl analogs [2].

SAR Crystallography Conformational Analysis

High-Value Application Scenarios for 1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde Based on Validated Evidence


Lead Optimization in Anti-Tubercular Drug Discovery

Given its MIC of 2.5 μg/mL against M. tuberculosis H37Rv—comparable to the most active compound in the series—this aldehyde serves as a validated starting point for SAR-driven optimization [1]. The 2,5-dimethoxy substitution pattern is essential for the non-planar conformation that correlates with activity [2], making this specific compound preferable over simpler triazole aldehydes for hit-to-lead campaigns.

Precursor for High-Yield Synthesis of 4-Difluoromethyl Triazole Analogs

The near-quantitative (98%) conversion to the 4-difluoromethyl derivative using DAST [3] establishes this aldehyde as an efficient precursor for generating fluorinated triazole libraries. This high yield minimizes material loss and reduces per-compound cost in medicinal chemistry synthesis workflows.

Physicochemical Property Benchmarking and ADME Profiling

The calculated logP of 1.1 positions this compound favorably within Lipinski guidelines, contrasting with the more lipophilic difluoromethyl analog (logP = 2.06) [3][4]. Researchers can use this aldehyde as a reference standard when evaluating how C4-substituent modifications (e.g., formyl → difluoromethyl) impact lipophilicity and, by extension, solubility and permeability.

Conformational Analysis and Structure-Based Design Studies

The crystallographically determined 45.27° dihedral angle between the triazole and aryl rings—a direct consequence of the 2,5-dimethoxy substitution—provides a defined structural parameter for docking studies and pharmacophore modeling [2]. This makes the compound a valuable tool for computational chemists investigating triazole-based inhibitors.

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